

Difluoroacetonitrile: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: *Difluoroacetonitrile*

Cat. No.: *B1347018*

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CAS Number: 359-12-6

Chemical Structure:

Chemical structure of 2,2-Difluoroacetonitrile

Difluoroacetonitrile, also known by its IUPAC name 2,2-difluoroacetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.^[1] The presence of the difluoromethyl group (CHF₂) imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Data

Difluoroacetonitrile is a volatile liquid at room temperature. Its key physical and chemical properties are summarized in the table below. Spectroscopic data, while not extensively published, can be estimated based on the analysis of structurally similar compounds and standard correlation tables.

Property	Value	Reference / Note
Identifier		
CAS Number	359-12-6	[1]
IUPAC Name	2,2-difluoroacetonitrile	[1]
Molecular Formula	C ₂ HF ₂ N	[1]
SMILES	C(#N)C(F)F	[1]
InChIKey	DQFXLCKTFSDWHB-UHFFFAOYSA-N	[1]
Physical Properties		
Molecular Weight	77.03 g/mol	[1]
State	Liquid	
Boiling Point	~23 °C	
Density	~1.113 g/mL	
Spectroscopic Data (Predicted)		
¹ H NMR		
Chemical Shift (δ)	5.8 - 6.5 ppm	Predicted for CHF ₂ group adjacent to an electron-withdrawing nitrile.
Multiplicity	Triplet (t)	Coupling to two adjacent fluorine atoms (¹ JHF).
¹⁹ F NMR		
Chemical Shift (δ)	-110 to -130 ppm (vs. CFCl ₃)	Typical range for CHF ₂ groups.
Multiplicity	Doublet (d)	Coupling to the adjacent proton (¹ JFH).
¹³ C NMR		

C1 (-CN)	112 - 118 ppm	Typical range for a nitrile carbon. The signal would be a triplet due to C-F coupling.
C2 (-CHF ₂)	110 - 120 ppm	Predicted for a difluorinated carbon. The signal would be a triplet (¹ JCF).
IR Spectroscopy		
C≡N Stretch	2250 - 2270 cm ⁻¹ (medium)	Characteristic nitrile absorption.
C-H Stretch	2950 - 3050 cm ⁻¹ (weak-medium)	
C-F Stretch	1100 - 1350 cm ⁻¹ (strong, multiple bands)	Characteristic for gem-difluoro compounds.

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of **difluoroacetonitrile** are not widely published, a common and logical approach involves the dehydration of 2,2-difluoroacetamide. This method is a standard transformation in organic chemistry for nitrile synthesis.

Representative Synthesis: Dehydration of 2,2-Difluoroacetamide

This protocol is a representative procedure based on established chemical methods for nitrile synthesis.

Reaction Scheme: $\text{F}_2\text{CHCONH}_2 \rightarrow \text{F}_2\text{CHCN} + \text{H}_2\text{O}$

Materials:

- 2,2-Difluoroacetamide

- Phosphorus pentoxide (P_4O_{10}) or another suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphoryl chloride).
- Anhydrous, high-boiling point solvent (e.g., sulfolane or diphenyl ether).
- Inert gas (Nitrogen or Argon).

Experimental Protocol:

- **Setup:** A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or liquid nitrogen). The entire apparatus is flushed with an inert gas.
- **Charging the Reactor:** The flask is charged with the dehydrating agent (e.g., phosphorus pentoxide, ~1.2 equivalents) and the anhydrous solvent.
- **Addition of Reactant:** 2,2-Difluoroacetamide (1.0 equivalent) is added portion-wise to the stirred suspension at a controlled temperature to manage any exotherm.
- **Reaction:** The mixture is heated to facilitate the dehydration reaction. The temperature will depend on the chosen solvent and dehydrating agent but is typically in the range of 150-200 °C.
- **Product Collection:** **Difluoroacetonitrile** is a low-boiling point liquid (b.p. ~23 °C). As it forms, it will vaporize and can be collected in the cold trap. The reaction is monitored by observing the cessation of product collection.
- **Purification:** The collected condensate in the cold trap is crude **difluoroacetonitrile**. It can be purified by fractional distillation if necessary, though for many applications, the trapped product is of sufficient purity.

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Dehydrating agents are corrosive and moisture-sensitive. **Difluoroacetonitrile** is toxic and should be handled with appropriate personal protective equipment.

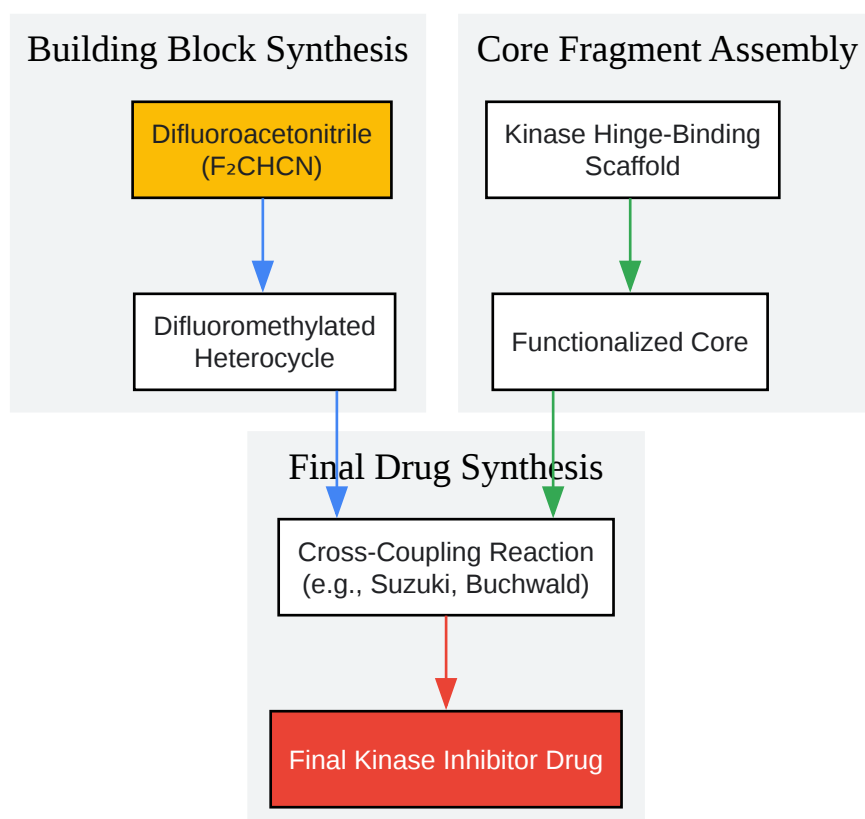
Applications in Drug Discovery and Development

The difluoromethyl group is a key pharmacophore in modern medicinal chemistry. It is often used as a bioisostere for a hydroxyl or thiol group, or to block metabolic oxidation at a susceptible site, thereby improving a drug candidate's pharmacokinetic profile.

Difluoroacetonitrile serves as a valuable building block for introducing the cyanodifluoromethyl ($-\text{CF}_2\text{CN}$) or, after reduction, the aminodifluoromethyl ($-\text{CF}_2\text{CH}_2\text{NH}_2$) moiety.

Logical Workflow: Role in Kinase Inhibitor Synthesis

The diagram below illustrates a logical workflow for how **difluoroacetonitrile** can be utilized as a building block in the synthesis of kinase inhibitors, a major class of anticancer drugs.



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Workflow for utilizing **difluoroacetonitrile** in drug synthesis.

Representative Reaction: Nucleophilic Addition to an Aldehyde

Difluoroacetonitrile can act as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds. This reaction is fundamental for building more complex molecular scaffolds.

Reaction Scheme: $\text{F}_2\text{CHCN} + \text{R-CHO} \rightarrow \text{R-CH(OH)CF}_2\text{CN}$ (after workup)

Materials:

- **Difluoroacetonitrile**
- Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
- A non-nucleophilic strong base (e.g., Lithium diisopropylamide (LDA) or sodium hydride (NaH))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
- Aqueous acid for workup (e.g., saturated NH_4Cl solution)

Experimental Protocol:

- Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel. The system is maintained under a positive pressure of nitrogen or argon.
- Base Preparation/Addition: Anhydrous THF is added to the flask and cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. The strong base (e.g., LDA, 1.1 equivalents) is added.
- Deprotonation: **Difluoroacetonitrile** (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred base solution at $-78\text{ }^\circ\text{C}$. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.
- Aldehyde Addition: The aldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the reaction mixture, maintaining the temperature at $-78\text{ }^\circ\text{C}$. The reaction is monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).

- **Workup and Isolation:** The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Purification:** The resulting crude product, a β -hydroxy- α,α -difluoronitrile, can be purified by column chromatography on silica gel.

This protocol provides a versatile method for incorporating the **difluoroacetonitrile** moiety into a wide range of organic molecules, creating valuable intermediates for further synthetic transformations in drug discovery programs.

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References

- 1. Acetonitrile, difluoro- | $\text{C}_2\text{HF}_2\text{N}$ | CID 120219 - PubChem [pubchem.ncbi.nlm.nih.gov]
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